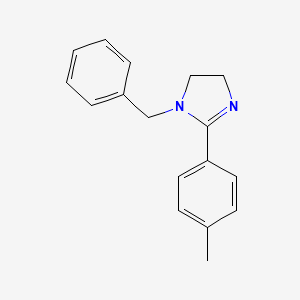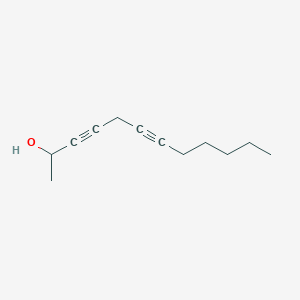![molecular formula C16H19N5O B14583964 N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-14-3](/img/structure/B14583964.png)
N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a compound that belongs to the class of urea derivatives It features a cyclohexyl group attached to a urea moiety, which is further connected to a pyridinyl-pyrimidinyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. These oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate another intermediate, which is finally reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound.
科学的研究の応用
N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity
作用機序
The mechanism of action of N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl structure and are known for their biological activity.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridinyl moiety and have been studied for their medicinal properties
Uniqueness
N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of a cyclohexyl group with a pyridinyl-pyrimidinyl structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61310-14-3 |
|---|---|
分子式 |
C16H19N5O |
分子量 |
297.35 g/mol |
IUPAC名 |
1-cyclohexyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C16H19N5O/c22-16(19-13-4-2-1-3-5-13)21-14-8-11-18-15(20-14)12-6-9-17-10-7-12/h6-11,13H,1-5H2,(H2,18,19,20,21,22) |
InChIキー |
VFXLWXZCARSXQI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


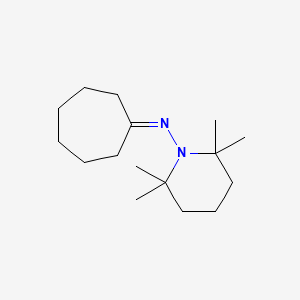
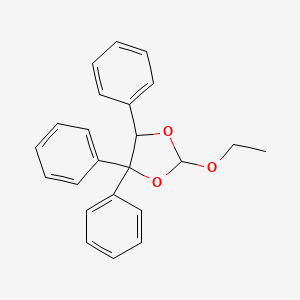
![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
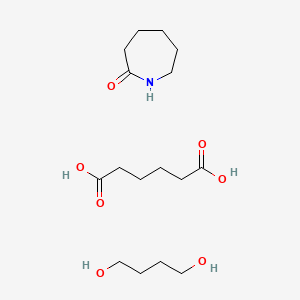
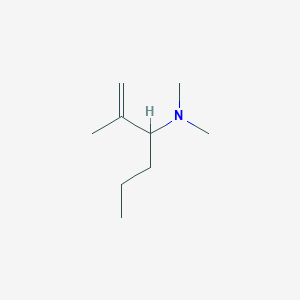
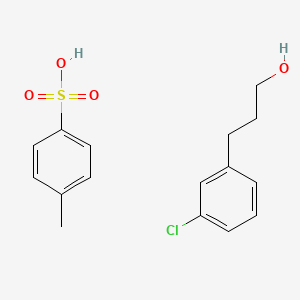

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
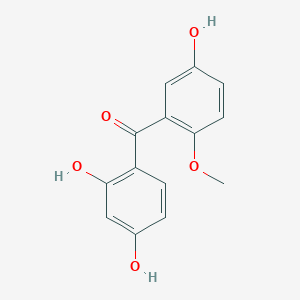
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
